(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

Catalog No.
S13561185
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-O...

Product Name

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

IUPAC Name

(1S,2R)-1-amino-1-(3-tert-butylphenyl)propan-2-ol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1

InChI Key

UEUNZLPXPGHDJN-BXKDBHETSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant relevance in organic chemistry and medicinal chemistry. Its IUPAC name reflects its stereochemistry and structure, indicating the presence of an amino group, a tert-butyl substituent on a phenyl ring, and a hydroxyl group on a propan-2-ol backbone. The molecular formula is C13H21NOC_{13}H_{21}NO with a molecular weight of 207.31 g/mol. The compound is characterized by its unique stereochemical configuration, which plays a crucial role in its biological activity and chemical reactivity .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form primary or secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing the introduction of various functional groups under acidic or basic conditions .

This compound exhibits notable biological activity, particularly in the context of enzyme interactions and protein-ligand binding studies. Its chiral nature allows it to selectively bind to specific molecular targets, which can modulate their activity. This property makes it valuable for investigating mechanisms of action in biological systems and for developing new therapeutic agents .

The synthesis of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL typically involves:

  • Chiral Catalysis: Utilizing chiral catalysts to ensure the desired stereochemistry during the synthesis process.
  • Reduction of Precursors: A common synthetic route involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures to achieve high enantiomeric purity.
  • Industrial Methods: For large-scale production, processes are optimized for yield and cost-effectiveness, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .

The compound has diverse applications across several fields:

  • Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
  • Biology: Utilized in studying enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Industry: Acts as an intermediate in the production of fine chemicals and potential drug candidates .

Studies on (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL focus on its interactions with various biological targets. Its ability to selectively bind to enzymes and receptors allows researchers to explore its potential as an inhibitor or modulator of specific biochemical pathways. This characteristic is crucial for drug development and understanding pharmacodynamics .

Several compounds share structural similarities with (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL. A comparison highlights its uniqueness:

Compound NameStructural DifferencesUnique Features
(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLDifferent stereochemistry (1R,2R)Variations in binding affinity due to different chirality
(1S,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLEnantiomeric variation (S,S configuration)Potentially different biological activities
(1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OLMethyl instead of tert-butyl groupAltered steric effects influencing reactivity
(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]butan-2-OLAdditional carbon chainChanges in hydrophobicity affecting solubility and interaction profiles

The unique combination of its specific stereochemistry and functional groups allows (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL to exhibit distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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